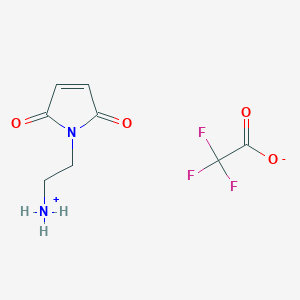
N-(2-Aminoethyl)maleimide, trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)maleimide, trifluoroacetate salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its role in biochemical applications, particularly in protein crosslinking and modification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)maleimide, trifluoroacetate salt typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with ethylazanium and trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)maleimide, trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
科学的研究の応用
N-(2-Aminoethyl)maleimide, trifluoroacetate salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a crosslinker in polymer chemistry.
Biology: Employed in protein modification and labeling, facilitating the study of protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism by which N-(2-Aminoethyl)maleimide, trifluoroacetate salt exerts its effects involves its ability to form stable covalent bonds with target molecules. This property makes it effective in crosslinking proteins and other biomolecules, thereby altering their structure and function. The molecular targets and pathways involved include lysine residues in proteins, which are commonly modified by this compound .
類似化合物との比較
Similar Compounds
2-Maleimidoethylamine trifluoroacetate: Similar in structure and used in protein modification.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in monoclonal antibody production.
Uniqueness
N-(2-Aminoethyl)maleimide, trifluoroacetate salt is unique due to its specific trifluoroacetate component, which enhances its stability and reactivity in various chemical and biological applications. This makes it particularly valuable in fields requiring precise and stable modifications .
特性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethylazanium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHKVOGCDPODMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC[NH3+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














